molecular formula C18H23NO5 B6348399 4-(2-Ethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326810-57-4

4-(2-Ethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No. B6348399
CAS RN: 1326810-57-4
M. Wt: 333.4 g/mol
InChI Key: KOMCJBMXRBTOFL-UHFFFAOYSA-N
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Description

4-(2-Ethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, or 4-EBA, is a synthetic molecule that has been used in scientific research for a variety of applications. It is a type of carboxylic acid that is composed of a spirocyclic core and an ethoxybenzoyl side chain. 4-EBA is a versatile molecule that has been used for a range of applications, from drug design to biochemistry and physiology. In

Mechanism of Action

The mechanism of action of 4-EBA is not yet fully understood. However, it is believed that 4-EBA interacts with proteins and enzymes to modulate their activity. 4-EBA is thought to interact with proteins and enzymes by binding to specific sites on their surface and altering their conformation. Additionally, 4-EBA is thought to interact with other molecules and affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-EBA are not yet fully understood. However, it is believed that 4-EBA may affect the activity of proteins and enzymes, as well as other molecules. For example, 4-EBA has been shown to modulate the activity of enzymes involved in the metabolism of carbohydrates and lipids. Additionally, 4-EBA has been shown to affect the expression of genes involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

4-EBA is a versatile molecule that has many advantages for lab experiments. It is easy to synthesize, cost effective, and can be used in a variety of applications. Additionally, 4-EBA is relatively stable and can be stored for long periods of time. However, there are some limitations to using 4-EBA in lab experiments. For example, 4-EBA is not soluble in water, which can make it difficult to use in certain experiments. Additionally, 4-EBA is not very stable in the presence of light or heat, which can limit its use in some experiments.

Future Directions

The future directions for 4-EBA are vast and varied. One potential direction is to further explore its mechanism of action and its effects on biochemical and physiological processes. Additionally, 4-EBA could be used to develop new drugs and materials for a variety of applications. Finally, 4-EBA could be used to further explore metabolic and signal transduction pathways and to develop new methods for studying these pathways.

Synthesis Methods

4-EBA can be synthesized through a variety of methods, including a Williamson ether synthesis, a Grignard reaction, a Wittig reaction, or a condensation reaction. The most common synthesis method is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alkoxide. This method is preferred because it is simple and cost effective. The Grignard reaction is a more complex method that involves the reaction of an alkyl halide with a Grignard reagent. The Wittig reaction is a more complex method that involves the reaction of an alkyl halide with a phosphonium salt. Finally, the condensation reaction is the most complex method and involves the reaction of two molecules to form a single molecule.

Scientific Research Applications

4-EBA has been used in a variety of scientific research applications. In drug design, 4-EBA has been used to design new drugs and to modify existing drugs. In biochemistry and physiology, 4-EBA has been used to study the structure and function of proteins, enzymes, and other molecules. Additionally, 4-EBA has been used in the study of metabolic pathways and signal transduction pathways. In addition, 4-EBA has been used in the development of new materials, such as polymers, for various applications.

properties

IUPAC Name

4-(2-ethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c1-2-23-15-9-5-4-8-13(15)16(20)19-14(17(21)22)12-24-18(19)10-6-3-7-11-18/h4-5,8-9,14H,2-3,6-7,10-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMCJBMXRBTOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2C(COC23CCCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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